molecular formula C12H10ClN3O2S2 B2463926 4-chloro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide CAS No. 301333-49-3

4-chloro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide

Cat. No.: B2463926
CAS No.: 301333-49-3
M. Wt: 327.8
InChI Key: MYISWNSUIRBMJU-UHFFFAOYSA-N
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Description

4-chloro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide is a compound with the molecular formula C12H10ClN3O2S2 and a molecular weight of 327.8. This compound has garnered attention due to its potential biological properties and applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[2,1-b][1,3]thiazole derivatives, including 4-chloro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide, typically involves multi-step processes. One common method involves the CuI-catalyzed Ullmann cross-coupling reaction, followed by intermolecular S-arylation and in situ acidic intramolecular condensation . Other synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Industrial Production Methods

Industrial production methods for such compounds often leverage green chemistry principles to enhance efficiency and reduce environmental impact. Techniques such as microwave irradiation and one-pot multicomponent reactions are favored for their ability to streamline synthesis and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-chloro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide has been researched for its potential biological properties and applications in various fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic effects against diseases such as cancer and tuberculosis.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Levamisole: An anthelmintic drug with immunomodulatory properties.

    WAY-181187 (SAX-187): An anxiolytic agent.

    Pifithrin-β: An antineoplastic agent.

Uniqueness

Its ability to interact with a variety of molecular targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-chloro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2S2/c13-9-1-3-11(4-2-9)20(17,18)14-7-10-8-16-5-6-19-12(16)15-10/h1-6,8,14H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYISWNSUIRBMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCC2=CN3C=CSC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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